2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline
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Overview
Description
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Piperidinyl Group: The piperidinyl group can be added through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the piperidinyl group can enhance binding affinity to protein targets. The tert-butylphenyl group can provide steric hindrance, affecting the compound’s overall bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperidinyl groups, resulting in different biological activity.
4-(1-Piperidinyl)quinoline: Lacks the tert-butylphenyl group, affecting its chemical properties and applications.
2-(4-Methylphenyl)-4-(1-piperidinyl)quinoline: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the tert-butylphenyl and piperidinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, binding affinity, and potential therapeutic applications compared to similar compounds.
Biological Activity
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including antiviral, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
The compound features a quinoline core substituted with a tert-butylphenyl group and a piperidinyl moiety. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is mediated through various mechanisms:
- Protein-Ligand Interactions : The compound acts as a ligand that binds to specific proteins, modulating their activity. This can affect signaling pathways crucial for cell proliferation and survival.
- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell metabolism, thereby exerting therapeutic effects.
Antiviral Activity
Quinoline derivatives have shown significant antiviral properties against various viruses. For instance, studies indicate that quinoline compounds can inhibit the replication of viruses such as HIV and Zika virus . The specific antiviral mechanisms include:
- Inhibition of Viral Entry : By blocking receptors or pathways used by viruses to enter host cells.
- Disruption of Viral Replication : Interfering with viral RNA synthesis or protein production.
Antibacterial and Antifungal Activity
Research has demonstrated that quinoline derivatives possess notable antibacterial and antifungal properties. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanisms include:
- Cell Membrane Disruption : Causing leakage and cell death.
- Inhibition of Cell Wall Synthesis : Preventing bacterial growth.
Case Studies
- Antiviral Efficacy : A study reported that a related quinoline derivative exhibited an EC50 value of 2.1 μM against HIV, indicating potent antiviral activity .
- Antibacterial Testing : In vitro tests revealed that similar quinoline compounds had minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Comparative Analysis
A comparison of this compound with other quinoline derivatives showcases its unique properties:
Compound | Antiviral Activity | Antibacterial Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Protein-ligand interaction, enzyme inhibition |
2-Phenylquinoline | Low | Moderate | Cell membrane disruption |
4-(4-Methyl-1-piperidinyl)quinoline | High | Low | Inhibition of viral replication |
Properties
CAS No. |
853310-47-1 |
---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C24H28N2/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3 |
InChI Key |
TWNYZGJOGYPFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Origin of Product |
United States |
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